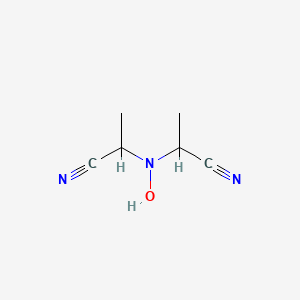
Propionitrile, 2,2'-(hydroxyimino)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionitrile, 2,2’-(hydroxyimino)di- is an organic compound with the molecular formula C3H5NO. It is also known as 2-hydroxypropionitrile or acetocyanohydrin. This compound is a colorless, water-soluble liquid that is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionitrile, 2,2’-(hydroxyimino)di- can be synthesized through several methods. One common method involves the reaction of propionitrile with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
CH3CH2CN+NH2OH→CH3CH(OH)CN+H2O
Another method involves the catalytic reduction of acrylonitrile in the presence of a suitable catalyst. This method is often used in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, propionitrile, 2,2’-(hydroxyimino)di- is often produced by the ammoxidation of propanol or propionaldehyde. The reaction involves the following steps:
CH3CH2CH2OH+O2+NH3→CH3CH2CN+3H2O
This method is preferred for large-scale production due to its high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Propionitrile, 2,2’-(hydroxyimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted nitriles and oximes.
Wissenschaftliche Forschungsanwendungen
Propionitrile, 2,2’-(hydroxyimino)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and a precursor in the production of other chemicals.
Wirkmechanismus
The mechanism of action of propionitrile, 2,2’-(hydroxyimino)di- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile with the formula CH3CN.
Butyronitrile: A longer-chain nitrile with the formula C4H7N.
Malononitrile: A dinitrile with the formula CH2(CN)2.
Uniqueness
Propionitrile, 2,2’-(hydroxyimino)di- is unique due to its hydroxyl group, which imparts different reactivity compared to other nitriles. This functional group allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
89464-85-7 |
|---|---|
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-[1-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c1-5(3-7)9(10)6(2)4-8/h5-6,10H,1-2H3 |
InChI-Schlüssel |
VXFQSDQZFFVEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)N(C(C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


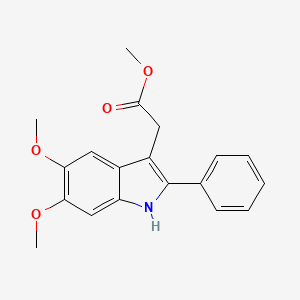
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
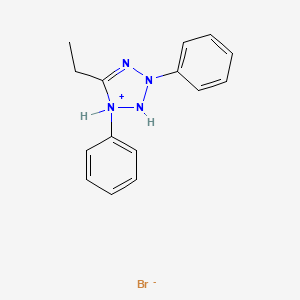
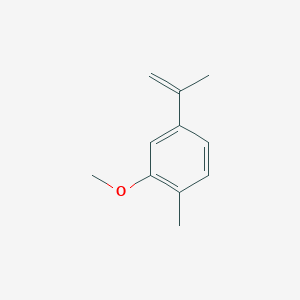
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

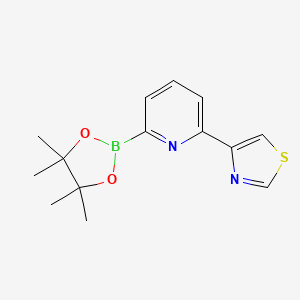

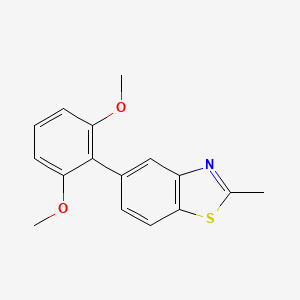
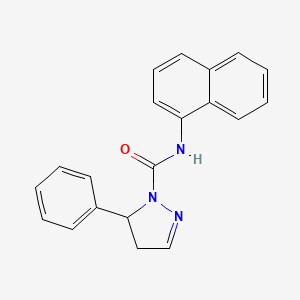
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
